Higher sp³ Carbon Fraction (Fsp³) Differentiates the N-Isopropyl Analog from the N-Allyl Congener, Correlating with Improved Developability Potential
The N-isopropyl analog exhibits an Fsp³ value of 0.727, compared with an estimated Fsp³ of ≤0.55 for the N-allyl analog (calculated from the molecular formula C₁₁H₁₇N₃O₂ vs. C₁₁H₁₉N₃O₂), reflecting a greater proportion of tetrahedral carbon atoms . Elevated Fsp³ has been independently associated with reduced attrition in clinical development due to improved aqueous solubility, lower melting points, and diminished off‑target polypharmacology [1].
| Evidence Dimension | Fraction of sp³-hybridised carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | 0.727 (vendor-computed, Fluorochem datasheet) |
| Comparator Or Baseline | N-allyl analog (CAS 1241364-66-8): estimated Fsp³ ≤0.55 based on molecular formula C₁₁H₁₇N₃O₂ |
| Quantified Difference | ΔFsp³ ≥ 0.18 |
| Conditions | Computed from the molecular structure; experimental confirmation of downstream developability endpoints would require dedicated assays. |
Why This Matters
A higher Fsp³ value is a widely accepted property‑based design metric that enhances the probability of identifying leads with favorable ADME profiles, making the N-isopropyl analog a more advanced starting point for hit‑to‑lead progression.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
